![molecular formula C9H10ClF2NO2 B1432060 2-(2,6-Difluorophenyl)-2-(methylamino)acetic acid hydrochloride CAS No. 1803560-78-2](/img/structure/B1432060.png)
2-(2,6-Difluorophenyl)-2-(methylamino)acetic acid hydrochloride
Overview
Description
2-(2,6-Difluorophenyl)-2-(methylamino)acetic acid hydrochloride, also known as Difluoromethylornithine (DFMO), is a potent inhibitor of ornithine decarboxylase (ODC) enzyme that is involved in the biosynthesis of polyamines. Polyamines have been implicated in the regulation of cell proliferation, differentiation, and apoptosis. DFMO has been studied extensively for its potential therapeutic applications in cancer, neurodegenerative diseases, and parasitic infections.
Mechanism of Action
DFMO inhibits the activity of ODC enzyme, which is involved in the biosynthesis of polyamines. Polyamines are essential for cell proliferation, differentiation, and apoptosis. DFMO reduces the levels of polyamines in the cells, leading to a reduction in cell proliferation and an increase in cell death.
Biochemical and Physiological Effects:
DFMO has been shown to reduce the levels of polyamines in various tissues, including the brain, liver, and prostate. DFMO has also been shown to induce apoptosis in cancer cells and reduce the growth of tumors in animal models. DFMO has been shown to have minimal toxicity in humans, with most adverse effects being mild and reversible.
Advantages and Limitations for Lab Experiments
DFMO is a potent inhibitor of ODC enzyme and has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and parasitic infections. DFMO has been shown to have minimal toxicity in humans, making it a promising candidate for clinical trials. However, DFMO has some limitations for lab experiments, including its poor solubility in water and its instability in acidic conditions.
Future Directions
For DFMO research include the development of more stable and soluble formulations, the identification of biomarkers for patient selection, and the optimization of dosing regimens for maximal efficacy. DFMO may also have potential applications in other diseases, such as autoimmune disorders and metabolic disorders, which warrant further investigation.
Scientific Research Applications
DFMO has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and parasitic infections. In cancer, DFMO has been shown to inhibit the growth of various cancer cell lines, including colon, breast, and prostate cancer cells. DFMO has also been studied for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.
In neurodegenerative diseases, DFMO has been shown to reduce the levels of polyamines in the brain, which are implicated in the pathogenesis of Alzheimer's and Parkinson's diseases. DFMO has also been studied for its potential use in the treatment of parasitic infections, such as African sleeping sickness and Chagas disease.
properties
IUPAC Name |
2-(2,6-difluorophenyl)-2-(methylamino)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2.ClH/c1-12-8(9(13)14)7-5(10)3-2-4-6(7)11;/h2-4,8,12H,1H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUAAZIJPYDAEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=C(C=CC=C1F)F)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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